molecular formula C21H27N3O3S B2389606 cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1019105-49-7

cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No. B2389606
CAS RN: 1019105-49-7
M. Wt: 401.53
InChI Key: QAMZJPWDHNIEFV-UHFFFAOYSA-N
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Description

The compound “cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone” is a complex organic molecule. It contains a cyclohexyl group, a 3,4-dihydroisoquinoline sulfonyl group, and a 3,5-dimethyl-1H-pyrazol-1-yl methanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group is a nitrogen-containing heterocyclic compound . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated various methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, ultrasonic-assisted synthesis has been used to produce thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives, showcasing a method that could potentially apply to the synthesis of compounds similar to cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone. This method offers excellent yields in short reaction times at room temperature, demonstrating the efficiency of ultrasound in chemical synthesis (Darehkordi, Reentan, & Ramezani, 2013).

Antimicrobial Activity

Some compounds with complex structures similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, novel quinoline derivatives bearing pyrazoline and pyridine analogues have shown potent antibacterial and antifungal activities, suggesting the potential of these complex molecules in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Antiprotozoal Activities

Dimeric naphthylisoquinoline alkaloids with complex structures, featuring an oxygen-bridged framework, have exhibited significant antiprotozoal activities. Such findings highlight the potential of structurally complex molecules in therapeutic applications against protozoal infections (Lombe et al., 2017).

Catalytic Applications

Copper(II) complexes, synthesized from sulfo-functionalized arylhydrazone of β-diketone, have shown effectiveness as catalyst precursors for the selective peroxidative allylic oxidation of cyclohexene. This research illustrates the role of complex molecules in catalysis, potentially extending to the synthesis or modification of compounds like this compound (Mizar et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential bioactivity. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and investigating its potential uses in various fields .

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of AKR1C3, thereby affecting the metabolism of hormones.

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolism of hormones, particularly those involved in the development and progression of hormone-dependent cancers such as breast and prostate cancer . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 activity, which can potentially disrupt the metabolism of hormones and slow the progression of hormone-dependent cancers

properties

IUPAC Name

cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZJPWDHNIEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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